molecular formula C18H18BrNO B2384650 N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023476-28-9

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2384650
CAS No.: 1023476-28-9
M. Wt: 344.252
InChI Key: WEDRDHVXLOWTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopentane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position on the phenyl ring.

    Cyclopentane Ring Formation: The next step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the bromophenyl-cyclopentane intermediate with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation and Reduction Reactions: Corresponding amides and amines.

    Coupling Reactions: Aryl or alkyl-substituted cyclopentane derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a bromophenyl group and a cyclopentane ring with a carboxamide group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRDHVXLOWTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.